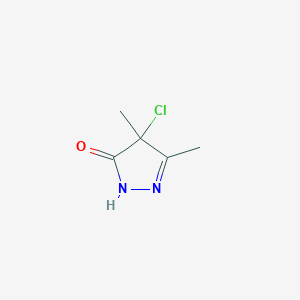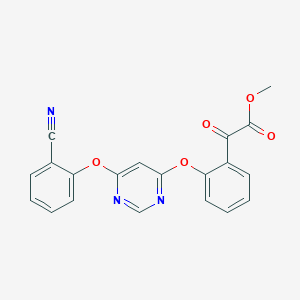
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, also known as CHPB, is an aromatic heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in a variety of research studies and laboratory experiments, and has been studied for its potential uses in drug development, biochemistry, and pharmacology. This article will discuss the synthesis method of CHPB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Tautomerism in Heteroaromatic Compounds
- Study 1: Boulton & Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They examined their infra-red and ultra-violet spectra in different solutions and phases, contributing to the understanding of the basicity and acidic strength of such compounds compared to carboxylic acids (Boulton & Katritzky, 1961).
Antimicrobial Activity of Isoxazole Derivatives
- Study 2: Dhaduk & Joshi (2022) synthesized a series of isoxazole derivatives with antimicrobial properties. They investigated their structure using various spectroscopic techniques and evaluated their in-vitro antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Crystal Structure Analysis
- Study 3: Al-Hourani et al. (2015) conducted a study on the crystal structure of tetrazole derivatives, providing insights into the molecular structure and potential interactions with biological targets, which can be relevant for the design of new molecules with specific properties (Al-Hourani et al., 2015).
Fluorescence Chemosensor for pH Sensing
- Study 4: Li et al. (2018) developed a benzothiazole-based chemosensor for detecting pH fluctuations. This sensor showed potential for detecting pH changes in biological and environmental samples, demonstrating the application of such compounds in sensitive and precise detection technologies (Li et al., 2018).
Antitumor Activity
- Study 6: Shi et al. (1996) synthesized a series of benzothiazole derivatives showing potent inhibitory activity against breast cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Shi et al., 1996).
Photolytic Behavior Analysis
- Study 7: Giovannini & De Sousa (1979) explored the photolytic behavior of 3-phenyl-2,1-benzisoxazole derivatives, providing valuable insights into their reactivity and potential applications in photochemical processes (Giovannini & De Sousa, 1979).
Synthesis and Transformation Studies
- Study 10: Lebed' et al. (2017) investigated the synthesis of 5-(chlorosulfonyl) isoxazoles, providing insights into the chemical behavior of these compounds and their potential use in creating bioactive substances (Lebed' et al., 2017).
Environmentally Friendly Synthesis
- Study 11: Dou et al. (2013) developed a method for synthesizing isoxazole derivatives in an environmentally friendly aqueous medium, demonstrating the sustainable approach to chemical synthesis (Dou et al., 2013).
Propriétés
IUPAC Name |
4-(5-chloro-2,1-benzoxazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLIVYSOHTHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


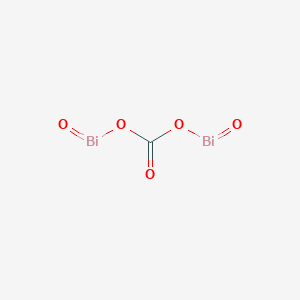
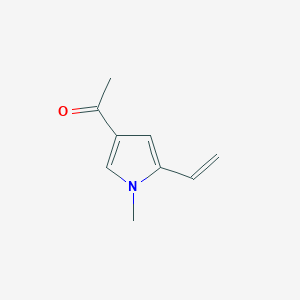

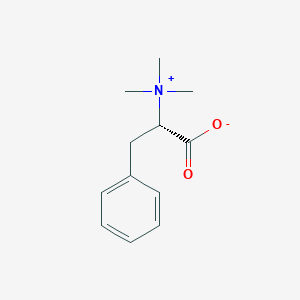


![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
